DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring an adamantyl group, a nitro-substituted pyrazole, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole. This can be achieved through the nitration of 1-adamantylpyrazole followed by acylation to introduce the carbonyl group. The thiophene ring is then introduced through a cyclization reaction, and the final product is obtained by esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and acylation steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ester groups can be hydrolyzed to carboxylic acids
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Hydrolysis reactions typically require acidic or basic conditions .
Major Products
The major products formed from these reactions include amino-substituted derivatives, hydroxyl-substituted derivatives, and carboxylic acid derivatives .
Scientific Research Applications
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the adamantyl group provides stability and enhances membrane permeability. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-3-nitro-1H-pyrazole: Similar structure but lacks the thiophene ring and ester groups.
5-(1-Adamantyl)-2,4-dimethylthiophene: Similar structure but lacks the nitro-substituted pyrazole.
Dimethyl 3-methylthiophene-2,4-dicarboxylate: Similar structure but lacks the adamantyl and nitro-substituted pyrazole groups
Uniqueness
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to the combination of its adamantyl group, nitro-substituted pyrazole, and thiophene ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26N4O7S |
---|---|
Molecular Weight |
502.5g/mol |
IUPAC Name |
dimethyl 5-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C23H26N4O7S/c1-11-16(21(29)33-2)20(35-18(11)22(30)34-3)24-19(28)17-15(27(31)32)10-26(25-17)23-7-12-4-13(8-23)6-14(5-12)9-23/h10,12-14H,4-9H2,1-3H3,(H,24,28) |
InChI Key |
JKJSPUMATKPRPB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4)C(=O)OC |
Origin of Product |
United States |
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